![molecular formula C21H18N4O2S B2890818 4-(2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰氨基)苯甲酰胺 CAS No. 897463-55-7](/img/structure/B2890818.png)

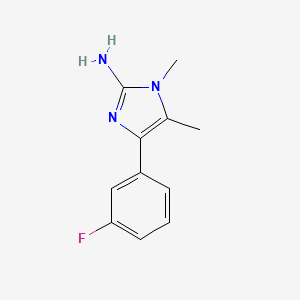

4-(2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating imidazo[2,1-b]thiazole moiety .Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” are not detailed in the literature, it’s worth noting that imidazo[2,1-b]thiazole scaffolds have been used in the synthesis of various compounds .科学研究应用

抗病毒活性

4-(2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰氨基)苯甲酰胺及其结构相关化合物已被研究其作为抗病毒剂的潜力。例如,合成咪唑并[1,2-a]吡啶的衍生物(结构相关)以作为抗鼻病毒剂进行测试,表明在治疗病毒感染中具有潜在应用 (Hamdouchi 等,1999)。

抗癌特性

已经合成了一些咪唑并[2,1-b]噻唑的衍生物并对其抗癌活性进行了评估。一项研究合成了各种苯并咪唑-噻唑衍生物,对不同的癌细胞系表现出有希望的抗癌活性 (Nofal 等,2014)。此外,含有咪唑并[2,1-b]噻唑部分的化合物已显示出具有抗肿瘤作用,对 Aurora A 激酶和 KSP 具有抑制活性 (Abd El‐All 等,2015)。

心脏电生理活性

还对 N-取代咪唑基苯甲酰胺的心脏电生理活性进行了研究,表明在治疗心律失常中具有潜在应用 (Morgan 等,1990)。

抗溃疡剂

合成了在 3 位取代的新型咪唑并[1,2-a]吡啶作为潜在的抗溃疡剂。这些化合物在抗溃疡模型中显示出显着的细胞保护特性,表明它们在胃肠道健康中的用途 (Starrett 等,1989)。

抗菌活性

已经评估了咪唑并[1,2-a]吡啶的衍生物的抗菌活性。一项研究合成了新型咪唑并[1,2-a]吡啶衍生物,并针对各种细菌菌株对其进行了测试,表明它们作为抗菌剂的潜力 (Budumuru 等,2018)。

未来方向

The future directions for “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” and similar compounds could involve further exploration of their anti-proliferative efficacy against various cancer cell lines . Such compounds may act as promising candidates as drugs against hepatocellular carcinoma .

作用机制

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to bind with high affinity to multiple receptors .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds with similar structures have been reported to stimulate several signal transduction cascades, leading to cell proliferation and dna synthesis .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have shown potent anti-proliferative activities against a number of cancer cell lines .

属性

IUPAC Name |

4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOILDFWDKUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)

![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)